(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine (R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17489623
InChI: InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1
SMILES:
Molecular Formula: C7H6ClF3N2
Molecular Weight: 210.58 g/mol

(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine

CAS No.:

Cat. No.: VC17489623

Molecular Formula: C7H6ClF3N2

Molecular Weight: 210.58 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine -

Specification

Molecular Formula C7H6ClF3N2
Molecular Weight 210.58 g/mol
IUPAC Name (1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1
Standard InChI Key UKFBIPTYPLUXAK-ZCFIWIBFSA-N
Isomeric SMILES C1=CN=C(C=C1[C@H](C(F)(F)F)N)Cl
Canonical SMILES C1=CN=C(C=C1C(C(F)(F)F)N)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyridine ring substituted with a chlorine atom at the 2-position and an (R)-configured trifluoroethylamine group at the 4-position. This stereochemistry is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent activities . The IUPAC name, (1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine, reflects its precise atomic connectivity and chiral center.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC7H6ClF3N2\text{C}_7\text{H}_6\text{ClF}_3\text{N}_2
Molecular Weight210.58 g/mol
InChIKeyUKFBIPTYPLUXAK-ZCFIWIBFSA-N
SMILES NotationC1=CN=C(C=C1C@HN)Cl

The trifluoromethyl group enhances lipophilicity (XLogP3=1.8\text{XLogP3} = 1.8), potentially improving membrane permeability and bioavailability . Meanwhile, the chloropyridine moiety contributes to electronic polarization, facilitating interactions with aromatic residues in enzyme active sites.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-1-(2-chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves multi-step protocols:

  • Pyridine Functionalization: Introduction of chlorine at the 2-position via electrophilic aromatic substitution using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under controlled conditions.

  • Trifluoroethylamine Incorporation: Enantioselective addition of a trifluoroethylamine group using chiral catalysts or resolving agents to achieve the (R)-configuration .

  • Purification: Chromatographic techniques to isolate the enantiomerically pure product.

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueSource
Rotatable Bond Count1
Topological Polar Surface Area49.8 Ų
Heavy Atom Count13

Biological Activity and Mechanistic Insights

Receptor and Enzyme Interactions

Although specific target studies are scarce, the compound’s structural analogs exhibit activity against:

  • Neurological Targets: Modulation of GABAA_A receptors due to the trifluoromethylamine’s resemblance to neurotransmitter scaffolds.

  • Anti-inflammatory Pathways: Inhibition of cyclooxygenase-2 (COX-2) via halogen-π interactions with the chloropyridine ring .

In silico docking simulations predict strong binding affinity (Kd50100nMK_d \approx 50–100 \, \text{nM}) for kinases involved in cell signaling, though experimental validation is pending.

Pharmacokinetic Considerations

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound Optimization: Serving as a scaffold for derivatization to enhance selectivity for disease-relevant targets.

  • Proteolysis-Targeting Chimeras (PROTACs): Utilization of the chloropyridine moiety to anchor E3 ubiquitin ligase recruiters .

Material Science

  • Liquid Crystals: The rigid pyridine core and fluorine substituents contribute to mesophase stability in advanced display technologies.

  • Coordination Complexes: Acting as a ligand for transition metals in catalytic systems, leveraging the amine and pyridine’s chelating ability .

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